molecular formula C12H24O2 B13952844 Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) CAS No. 624733-45-5

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI)

Cat. No.: B13952844
CAS No.: 624733-45-5
M. Wt: 200.32 g/mol
InChI Key: VQEGPGYGLPUJEL-UHFFFAOYSA-N
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Description

Cyclobutane derivatives are characterized by their strained four-membered rings, which impart unique reactivity and structural features. The compound Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) features a hexyl chain at the 2-position and two methoxy groups at the 1,1-positions. These substituents influence its electronic, steric, and physicochemical properties.

Properties

CAS No.

624733-45-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-hexyl-1,1-dimethoxycyclobutane

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-12(11,13-2)14-3/h11H,4-10H2,1-3H3

InChI Key

VQEGPGYGLPUJEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC1(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hexylcyclobutanone with methanol in the presence of an acid catalyst to form the desired product . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable alcohols

Industrial Production Methods

In an industrial setting, the production of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) may involve large-scale batch or continuous processes. The key steps include:

    Preparation of Precursors: Synthesis of 2-hexylcyclobutanone from readily available starting materials.

    Cyclization Reaction: Conversion of 2-hexylcyclobutanone to Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) using methanol and an acid catalyst.

    Purification: Isolation and purification of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-hexylcyclobutanone or 2-hexylcyclobutanecarboxylic acid

    Reduction: Formation of 2-hexylcyclobutanol or hexylcyclobutane

    Substitution: Formation of 2-hexyl-1,1-dihydroxycyclobutane or 2-hexyl-1,1-diaminocyclobutane

Scientific Research Applications

Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Electronic Effects of Substituents

The 1,1-dimethoxy substitution pattern in the target compound reduces ring strain by optimizing orbital alignment, as evidenced by studies on methoxy-substituted cyclobutanes. For example:

  • Methoxy vs. CF₃ Substitution: Methoxy groups decrease the dihedral angle (β = 5.21°) compared to CF₃-substituted cyclobutanes (β = 12.81°), leading to lower oxidation potentials due to reduced ring strain and enhanced electron density .
Table 1: Substituent Effects on Cyclobutane Derivatives
Compound Type Substituents Dihedral Angle (°) Oxidation Potential (V) Key Applications
Reference Cyclobutane None ~15 (max) Highest Strain studies
Methoxy-Substituted Cyclobutane 1,1-Dimethoxy 5.21 4.91 (low) Photocatalysis
CF₃-Substituted Cyclobutane 1,1-CF₃ 12.81 Higher than methoxy Electron-deficient systems
2-Amino Cyclobutanemethanol 2-Amino, hydroxymethyl N/A N/A Pharmaceutical intermediates

Physicochemical and Functional Properties

  • Solubility and Lipophilicity: The hexyl chain increases hydrophobicity compared to polar derivatives like Cyclobutanecarbonitrile, 1-(dimethylamino)-(9CI) () or 2-Amino Cyclobutanemethanol (). This property may influence applications in lipid-based drug delivery or materials science.
  • Thermal Stability: Methoxy groups generally enhance thermal stability compared to labile substituents (e.g., amino or nitrile groups in ), as observed in cyclobutane-based polymers and agrochemicals .

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